2-(4-Butoxy-3-fluorophenyl)acetic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H15FO3 |
|---|---|
Molecular Weight |
226.24 g/mol |
IUPAC Name |
2-(4-butoxy-3-fluorophenyl)acetic acid |
InChI |
InChI=1S/C12H15FO3/c1-2-3-6-16-11-5-4-9(7-10(11)13)8-12(14)15/h4-5,7H,2-3,6,8H2,1H3,(H,14,15) |
InChI Key |
ITYJZZRDOPPGLD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)CC(=O)O)F |
Origin of Product |
United States |
Spectroscopic and Structural Characterization of 2 4 Butoxy 3 Fluorophenyl Acetic Acid and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 2-(4-Butoxy-3-fluorophenyl)acetic acid, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments would be utilized for a complete structural assignment.
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons in a molecule. The expected ¹H NMR spectrum of this compound would exhibit several distinct signals corresponding to the aromatic, benzylic, and butoxy group protons.
The protons of the butoxy group are expected to appear in the upfield region of the spectrum. The terminal methyl group (CH₃) would likely be observed as a triplet, coupled to the adjacent methylene (B1212753) group. The two internal methylene groups (CH₂CH₂) would present as a complex multiplet, while the methylene group attached to the oxygen atom (OCH₂) would be a triplet, shifted further downfield due to the deshielding effect of the electronegative oxygen.
The benzylic protons (CH₂) of the acetic acid moiety would appear as a singlet, typically in the range of 3.5-3.8 ppm. The aromatic region would display a more complex pattern due to the substitution on the phenyl ring. The proton ortho to the acetic acid group and meta to the fluorine is expected to be a doublet, while the proton ortho to both the butoxy and fluoro substituents would likely be a doublet of doublets. The proton meta to the acetic acid group and ortho to the fluorine would also be a doublet of doublets. The carboxylic acid proton (COOH) would be a broad singlet, its chemical shift being highly dependent on the concentration and solvent used.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Ar-H (ortho to CH₂COOH) | 6.90 - 7.10 | d | 8.0 - 9.0 |
| Ar-H (ortho to F, meta to CH₂COOH) | 6.95 - 7.15 | dd | 8.0 - 9.0, 2.0 - 3.0 |
| Ar-H (ortho to OBu, meta to CH₂COOH) | 6.80 - 7.00 | d | 8.0 - 9.0 |
| O-CH₂ -CH₂-CH₂-CH₃ | 3.90 - 4.10 | t | 6.0 - 7.0 |
| CH₂ -COOH | 3.50 - 3.70 | s | - |
| O-CH₂-CH₂ -CH₂-CH₃ | 1.70 - 1.90 | m | - |
| O-CH₂-CH₂-CH₂ -CH₃ | 1.40 - 1.60 | m | - |
| O-CH₂-CH₂-CH₂-CH₃ | 0.90 - 1.00 | t | 7.0 - 8.0 |
| COOH | 10.0 - 12.0 | br s | - |
Note: Predicted values are based on data from analogous compounds. s = singlet, d = doublet, t = triplet, m = multiplet, dd = doublet of doublets, br s = broad singlet.
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.
The carbonyl carbon of the carboxylic acid group is expected to be the most downfield signal, typically appearing in the range of 170-180 ppm. The aromatic carbons would resonate in the region of 110-160 ppm. The carbon atom attached to the fluorine would show a large one-bond carbon-fluorine coupling constant (¹JCF), resulting in a doublet. The carbons of the butoxy group would appear in the upfield region of the spectrum, with the carbon attached to the oxygen (OCH₂) being the most downfield of the aliphatic carbons. The benzylic carbon (CH₂) would be found around 40-45 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C =O | 175 - 180 |
| Ar-C -F (ipso) | 155 - 160 (d, ¹JCF ≈ 240-250 Hz) |
| Ar-C -OBu (ipso) | 145 - 150 |
| Ar-C -CH₂COOH (ipso) | 130 - 135 |
| Ar-C H (ortho to F) | 115 - 120 (d, ²JCF ≈ 20-25 Hz) |
| Ar-C H (ortho to OBu) | 115 - 120 |
| Ar-C H (ortho to CH₂COOH) | 125 - 130 (d, ³JCF ≈ 5-10 Hz) |
| O-CH₂ -CH₂-CH₂-CH₃ | 68 - 72 |
| CH₂ -COOH | 40 - 45 |
| O-CH₂-CH₂ -CH₂-CH₃ | 30 - 35 |
| O-CH₂-CH₂-CH₂ -CH₃ | 18 - 22 |
| O-CH₂-CH₂-CH₂-CH₃ | 13 - 15 |
Note: Predicted values are based on data from analogous compounds. d = doublet, with the predicted coupling constant to fluorine.
Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically to study fluorine-containing compounds. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, ¹⁹F NMR spectra are generally simple and easy to interpret.
For this compound, the ¹⁹F NMR spectrum would exhibit a single signal, as there is only one fluorine atom in the molecule. The chemical shift of this signal would be influenced by the electronic effects of the substituents on the aromatic ring. The fluorine atom is ortho to the butoxy group and meta to the acetic acid moiety. This signal would likely appear as a multiplet due to coupling with the neighboring aromatic protons. The precise chemical shift can provide valuable information about the electronic environment of the fluorine atom.
To definitively assign all the proton and carbon signals and confirm the connectivity of the atoms in this compound, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.
COSY: This experiment would reveal the correlations between coupled protons, for example, confirming the connectivity within the butoxy group and the coupling between adjacent aromatic protons.
HSQC: This experiment would show which protons are directly attached to which carbon atoms, allowing for the unambiguous assignment of the protonated carbons.
HMBC: This experiment would show correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the position of the butoxy group and the acetic acid moiety on the aromatic ring by observing correlations from the benzylic protons to the aromatic carbons and from the OCH₂ protons of the butoxy group to the aromatic carbon it is attached to.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation causes the bonds within a molecule to vibrate at specific frequencies, resulting in a characteristic spectrum.
The IR spectrum of this compound would be characterized by several key absorption bands corresponding to its functional groups. The most prominent feature would be the very broad O-H stretching vibration of the carboxylic acid, which typically appears in the region of 2500-3300 cm⁻¹. This broadness is due to hydrogen bonding.
The C=O stretching vibration of the carbonyl group in the carboxylic acid would give a strong, sharp absorption band around 1700-1725 cm⁻¹. The C-O stretching of the carboxylic acid and the ether linkage of the butoxy group would be observed in the fingerprint region, typically between 1200 and 1300 cm⁻¹. The C-F bond would show a strong absorption in the range of 1000-1100 cm⁻¹. Aromatic C-H stretching vibrations would be seen just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the butoxy and methylene groups would appear just below 3000 cm⁻¹.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| Carboxylic Acid O-H | Stretch | 2500 - 3300 | Strong, Broad |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H | Stretch | 2850 - 2960 | Medium |
| Carboxylic Acid C=O | Stretch | 1700 - 1725 | Strong |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium |
| Carboxylic Acid C-O | Stretch | 1200 - 1300 | Strong |
| Ether C-O | Stretch | 1200 - 1250 | Strong |
| C-F | Stretch | 1000 - 1100 | Strong |
Note: Predicted frequency ranges are based on characteristic absorption values for the respective functional groups.
Mass Spectrometry for Molecular Weight and Fragmentation Analysissigmaaldrich.commdpi.comnih.gov
Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structural components of a compound through its fragmentation pattern. For this compound, this analysis provides definitive confirmation of its elemental composition and offers insights into the stability of its various chemical bonds.
High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula of a compound by providing a highly accurate mass measurement. mdpi.com The fragmentation patterns observed in the mass spectrum are characteristic of the molecule's structure, with cleavage typically occurring at weaker bonds. In the case of this compound, common fragmentation would involve the loss of the carboxylic acid group and cleavage of the butoxy side chain.
While direct mass spectrometry data for this compound is not publicly available, analysis of analogous compounds provides a predictive framework for its expected mass spectrum. For instance, related fluorinated phenylacetic acid derivatives show characteristic fragmentation patterns that can be extrapolated to the target molecule.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C12H15FO3 | 226.24 |
| 2-(4-Fluorophenyl)acetic acid | C8H7FO2 | 154.14 |
| 2-(4-Bromo-2-fluorophenyl)acetic acid | C8H6BrFO2 | 233.03 |
| 2-(4-Amino-3-fluorophenyl)acetic acid | C8H8FNO2 | 169.15 |
| 2-(3-Fluoro-4-formylphenoxy)acetic acid | C9H7FO4 | 198.15 |
X-ray Diffraction for Solid-State Structural Determination
Crystal Structure Analysis of this compound Derivativesnih.gov
The crystal structures of several derivatives of this compound have been determined, offering valuable insights into the expected solid-state behavior of the parent compound. For example, the crystal structure of 2-(tert-Butoxycarbonylamino)-2-(2-fluorophenyl)acetic acid reveals that the molecule crystallizes in the triclinic space group P-1. nih.gov
The table below summarizes crystallographic data for an analogue of this compound, providing a reference for its likely crystal system and unit cell dimensions.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| 2-(tert-Butoxycarbonylamino)-2-(2-fluorophenyl)acetic acid | Triclinic | P-1 | 5.3065 | 10.6264 | 12.4930 | 106.175 | 95.175 | 100.728 |
Theoretical and Computational Investigations of 2 4 Butoxy 3 Fluorophenyl Acetic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic properties and stability of 2-(4-Butoxy-3-fluorophenyl)acetic acid. These methods, rooted in quantum mechanics, provide a detailed description of the electron distribution and energy of the molecule.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. DFT studies on compounds structurally similar to this compound, such as other fluorinated phenylacetic acid derivatives, have been performed to elucidate their electronic properties. eurjchem.comresearchgate.net These studies typically involve optimizing the molecular geometry to find the lowest energy conformation and then calculating various electronic descriptors.
Key parameters obtained from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity. The distribution of these frontier orbitals also reveals the likely sites for electrophilic and nucleophilic attack.
Furthermore, DFT can be used to generate Molecular Electrostatic Potential (MEP) maps. eurjchem.com These maps illustrate the charge distribution within the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxylic acid group and the fluorine atom, indicating these as potential sites for hydrogen bonding and other electrostatic interactions.
Table 1: Illustrative Electronic Properties from DFT Calculations for a Phenylacetic Acid Derivative
| Parameter | Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |
Note: The data in this table is illustrative and based on typical values for similar aromatic carboxylic acids.
The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis of this compound would involve identifying the stable conformers and the energy barriers for rotation around its single bonds, particularly the C-C bond connecting the phenyl ring to the acetic acid moiety and the C-O bond of the butoxy group.
Computational methods can be used to rotate these bonds systematically and calculate the potential energy at each step, generating a potential energy surface. The minima on this surface correspond to stable conformers. Such analyses, performed on related molecules, help in understanding how the molecule might orient itself when interacting with a biological target. researchgate.net The presence of the bulky butoxy group and the fluorine atom would be expected to influence the preferred conformations and the rotational energy barriers.
Molecular Modeling and Simulation Approaches
While quantum chemical calculations provide detailed electronic information, molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with other molecules over time.
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules. An MD simulation of this compound, typically in a solvent like water, would provide insights into its flexibility, conformational changes over time, and interactions with the surrounding solvent molecules. cardiff.ac.uksciepub.com
These simulations can reveal how the butoxy chain folds and moves, and how the carboxylic acid group interacts with water molecules through hydrogen bonding. Understanding the dynamic behavior is crucial as it can influence the molecule's ability to bind to a receptor or enzyme active site.
In silico methods, particularly molecular docking, are widely used to predict how a small molecule like this compound might interact with a biological target, such as an enzyme or a receptor. nih.gov Docking algorithms place the molecule into the binding site of a protein and score the potential binding modes based on factors like shape complementarity and intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions, and van der Waals forces).
For instance, given the structural similarities of phenylacetic acids to substrates of enzymes like cyclooxygenases (COX), docking studies could be performed to predict the binding affinity and orientation of this compound within the COX active site. nih.gov Such studies can guide the design of new derivatives with improved inhibitory potential.
Table 2: Illustrative Predicted Interactions from a Molecular Docking Study
| Interacting Residue in Target Protein | Type of Interaction | Distance (Å) |
|---|---|---|
| Arginine | Hydrogen Bond (with carboxylic acid) | 2.8 |
| Tyrosine | Pi-Pi Stacking (with phenyl ring) | 4.5 |
| Leucine | Hydrophobic Interaction (with butoxy chain) | 3.9 |
Note: This table is a hypothetical representation of potential interactions and is not based on experimental data for this specific compound.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. chalcogen.romdpi.com For a series of derivatives of this compound, a QSAR model could be developed to predict their activity based on various molecular descriptors.
These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). researchgate.net By correlating these descriptors with experimentally determined biological activities (e.g., IC50 values for enzyme inhibition), a mathematical model is built.
A typical 2D-QSAR study on phenoxyacetic acid derivatives might reveal that properties like hydrophobicity and the presence of specific electronic features are crucial for their activity. mdpi.comptfarm.plnih.gov For example, a QSAR model might indicate that increasing the length of the alkoxy chain enhances activity up to a certain point, or that the position of the fluorine atom is critical for optimal interaction with the target. These models are valuable tools for predicting the activity of newly designed compounds, thereby prioritizing synthetic efforts.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-(4-fluorophenoxy) acetic acid |
Developing Predictive Models for Biological Activity
The development of predictive models for the biological activity of compounds like this compound is a cornerstone of modern computational drug discovery. These models, often in the form of Quantitative Structure-Activity Relationship (QSAR) models, aim to establish a mathematical correlation between the chemical structure of a molecule and its biological effect. While specific predictive models for this compound are not extensively detailed in publicly available literature, the principles of their development can be understood from studies on analogous phenylacetic acid derivatives and other fluorinated compounds.
The process typically begins with the compilation of a dataset of compounds with known biological activities. For instance, in the development of anti-inflammatory agents, this would involve a series of related molecules and their measured potencies (e.g., IC50 values) against a specific target. mdpi.comnih.gov Subsequently, a wide array of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological parameters.
Various statistical and machine learning methods are then employed to build the predictive model. Techniques such as Multiple Linear Regression (MLR), k-Nearest Neighbor (kNN), and more advanced approaches like Support Vector Machines (SVM) and Random Forest (RF) are utilized to identify the descriptors that have the most significant impact on the biological activity. chalcogen.ro For example, a 3D-QSAR study on 2,4-disubstituted-phenoxy acetic acid derivatives utilized the k-Nearest Neighbor method to generate models that could predict the activity of new molecules based on steric descriptors. chalcogen.ro The robustness and predictive power of these models are rigorously assessed through internal and external validation techniques to ensure their reliability. chalcogen.ro
The overarching goal of these predictive models is to enable the virtual screening of large compound libraries and to guide the design of new molecules with enhanced biological activity. By understanding the relationship between molecular structure and activity, researchers can prioritize the synthesis and testing of the most promising candidates, thereby accelerating the drug discovery process.
Table 1: Illustrative Data for a Hypothetical QSAR Model for Phenylacetic Acid Derivatives
| Compound ID | Experimental pIC50 | Predicted pIC50 (kNN Model) | Residual |
| PAA-01 | 5.25 | 5.31 | -0.06 |
| PAA-02 | 4.89 | 4.95 | -0.06 |
| PAA-03 | 6.12 | 6.08 | 0.04 |
| PAA-04 | 5.78 | 5.82 | -0.04 |
| PAA-05 | 4.55 | 4.60 | -0.05 |
Note: The data in this table is hypothetical and for illustrative purposes only, based on the types of data presented in QSAR studies of similar compounds.
Identification of Key Molecular Descriptors
Studies on related phenylacetic acid derivatives have highlighted the importance of several classes of descriptors. For instance, in a 3D-QSAR study of (2-benzylcarbamoyl-phenoxy)-acetic acid derivatives, steric and electrostatic fields were found to be significant, indicating that the size, shape, and charge distribution of the molecules are crucial for their biological function. derpharmachemica.com Similarly, research on 2,3-disubstituted quinazolin phenyl acetic acid derivatives revealed that steric and electronic factors play a key role in their antimicrobial activity. researchgate.net
For this compound, specific descriptors of interest would include:
Hydrophobic descriptors: The butoxy group suggests that lipophilicity is a significant factor. Descriptors such as the logarithm of the octanol-water partition coefficient (logP) would likely be important in modeling its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with hydrophobic pockets in target proteins.
Electronic descriptors: The fluorine atom introduces a strong electronic effect. Descriptors related to atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) would be critical in understanding its reactivity and potential for electrostatic or hydrogen bonding interactions. Studies on fluorinated compounds have shown that fluorination can alter stability, solubility, and molecular polarity. nih.gov
The identification of these key descriptors not only helps in understanding the mechanism of action but also provides a rational basis for the design of new analogues with improved potency and selectivity.
Table 2: Examples of Key Molecular Descriptors and Their Potential Importance
| Descriptor Class | Specific Descriptor Example | Potential Relevance for this compound |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Influences membrane permeability and binding to hydrophobic targets. |
| Electronic | Partial Atomic Charges | The electronegative fluorine atom will significantly affect the charge distribution. |
| Steric | Molar Refractivity (MR) | Relates to the volume of the molecule and its polarizability. |
| Topological | Wiener Index | Describes the branching of the molecular skeleton. |
Note: This table provides examples of descriptor classes and their general relevance, inferred from studies on analogous compounds.
Structure Activity Relationship Sar Studies of 2 4 Butoxy 3 Fluorophenyl Acetic Acid Derivatives
Impact of Butoxy Group Modifications on Biological Activity
The 4-butoxy group is a significant contributor to the molecule's interaction with its biological targets, influencing factors such as lipophilicity, binding affinity, and metabolic stability. Variations in its structure, both in terms of chain length and isomeric form, can lead to profound changes in pharmacological outcomes.
Chain Length Variations and their Pharmacological Consequences
The length of the alkoxy chain at the C4 position of the phenyl ring plays a crucial role in modulating the biological activity of 2-(3-fluorophenyl)acetic acid derivatives. A systematic variation of this chain from a methoxy (B1213986) to a butoxy group has been shown to directly correlate with changes in potency. While specific data for the 2-(4-alkoxy-3-fluorophenyl)acetic acid series is limited in publicly available literature, general principles observed in related structures, such as phenoxyacetic acid derivatives, suggest that increasing the alkyl chain length can enhance lipophilicity. This, in turn, may improve membrane permeability and access to hydrophobic binding pockets within target proteins. However, there is often an optimal chain length, beyond which activity may decrease due to steric hindrance or unfavorable metabolic pathways.
| Alkoxy Chain | Relative Biological Activity (Hypothetical) |
| Methoxy (-OCH₃) | Baseline |
| Ethoxy (-OCH₂CH₃) | Increased |
| Propoxy (-OCH₂CH₂CH₃) | Potentially Optimal |
| Butoxy (-O(CH₂)₃CH₃) | High |
| Pentoxy (-O(CH₂)₄CH₃) | Potentially Decreased |
This table is based on general SAR principles and illustrates a hypothetical trend. Actual data for this specific compound series is not available in the provided search results.
Isomeric Substitutions of the Butoxy Moiety
| Butoxy Isomer | Steric Hindrance | Potential Impact on Activity |
| n-Butoxy | Low | May allow for optimal binding |
| sec-Butoxy | Moderate | Activity may be retained or slightly reduced |
| Isobutoxy | Moderate | Activity may be retained or slightly reduced |
| tert-Butoxy (B1229062) | High | Potential for decreased activity due to steric clash |
This table presents a generalized expectation based on steric factors. The actual biological activities would be target-dependent.
Influence of Fluorine Atom Position and Substitution Pattern
Positional Isomer Effects on Binding and Activity
The location of the fluorine atom on the phenyl ring can dramatically alter the molecule's electronic distribution and its ability to form key interactions with a biological target. For instance, a fluorine atom at the C2 (ortho) position relative to the acetic acid side chain would exert a different electronic influence (inductive and resonance effects) compared to the C3 (meta) or C4 (para) positions. Studies on related compounds, such as chlorophenoxyacetic acids, have demonstrated that positional isomerism of halogens significantly affects the compound's reactivity and biological activity. mdpi.com In the context of 2-(4-butoxy-3-fluorophenyl)acetic acid, moving the fluorine to the C2 or C5 position would likely alter the molecule's conformation and its hydrogen bonding capabilities, thereby impacting its binding affinity and efficacy.
| Fluorine Position | Expected Electronic Effect | Potential Impact on Biological Activity |
| 2-Fluoro | Strong inductive withdrawal, potential for intramolecular interactions | May alter binding conformation and potency |
| 3-Fluoro | Inductive withdrawal | Established activity profile |
| 5-Fluoro | Inductive withdrawal | May lead to different binding interactions |
| 6-Fluoro | Strong inductive withdrawal, potential for intramolecular interactions | May alter binding conformation and potency |
This table provides a qualitative prediction of the effects of fluorine's position based on general principles of medicinal chemistry.
Multi-Fluorination Effects
The introduction of additional fluorine atoms to the phenyl ring can further modulate the compound's properties. Di- or tri-fluorination can significantly increase lipophilicity and block sites of metabolism, potentially prolonging the compound's duration of action. However, the positions of these additional fluorine atoms are crucial. For example, a 2,3-difluoro substitution pattern would create a different electronic environment than a 3,5-difluoro pattern. While specific studies on multi-fluorinated 2-(4-butoxyphenyl)acetic acid are scarce, research on other fluorinated compounds suggests that such modifications can lead to substantial, and sometimes unpredictable, changes in biological activity. nih.gov
Role of the Acetic Acid Side Chain
The acetic acid moiety is a critical pharmacophoric element, often responsible for anchoring the molecule to its biological target through ionic or hydrogen bonding interactions. Modifications to this side chain, such as esterification or amidation, can have a profound impact on the compound's activity, often by altering its prodrug potential, solubility, and ability to interact with the target.
Systematic alterations of the oxyacetic acid side chain in related diuretic agents have shown that the carboxylic acid function is the active species in vivo, with the corresponding ethyl ester acting as a prodrug to improve oral absorption. nih.gov Functional groups on the side chain that cannot be metabolized back to the carboxylic acid generally result in a loss of diuretic activity. nih.gov
Furthermore, the conversion of the carboxylic acid to an amide can also significantly affect biological activity. In some instances, amide derivatives have shown improved potency over their carboxylic acid counterparts. nih.gov The nature of the amine used for amidation can also introduce new points of interaction with the biological target.
| Side Chain Modification | Potential Consequence |
| -CH₂COOH (Acetic Acid) | Active moiety, allows for ionic/hydrogen bonding |
| -CH₂COOCH₂CH₃ (Ethyl Ester) | Prodrug, increased lipophilicity, improved absorption |
| -CH₂CONH₂ (Primary Amide) | Altered binding interactions, potential for increased or decreased activity |
| -CH₂CONHR (Secondary Amide) | Further potential to modulate binding and physicochemical properties |
This table summarizes the general roles and potential effects of modifying the acetic acid side chain based on established principles in medicinal chemistry.
Modifications to the Carboxylic Acid Functionality
One common strategy is the esterification of the carboxylic acid to produce various ester derivatives. This modification neutralizes the acidic charge, which can improve membrane permeability and oral bioavailability. The ester group can be designed to be hydrolyzed by esterases in the body, releasing the active carboxylic acid (the prodrug approach). The rate of hydrolysis can be tuned by varying the steric and electronic properties of the alcohol moiety of the ester.
Another important modification involves the replacement of the carboxylic acid with bioisosteres . acs.orgdrughunter.comnih.gov Bioisosteres are functional groups with similar physicochemical properties that can elicit a comparable biological response. This strategy aims to retain the essential interactions of the carboxylic acid while improving other properties like metabolic stability or acidity (pKa). researchgate.net Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, and acyl sulfonamides. drughunter.comnih.gov
The following table illustrates hypothetical SAR data for modifications to the carboxylic acid functionality of this compound, demonstrating how different functional groups can impact biological potency.
| Compound ID | Modification of Carboxylic Acid | Functional Group | Relative Potency |
| 1 | None | -COOH | 1.0 |
| 2 | Esterification | -COOCH₃ | 0.8 |
| 3 | Esterification | -COOCH₂CH₃ | 0.7 |
| 4 | Amidation | -CONH₂ | 0.4 |
| 5 | Bioisosteric Replacement | -Tetrazole | 0.9 |
| 6 | Bioisosteric Replacement | -SO₂NH₂ | 0.6 |
| 7 | Reduction | -CH₂OH | 0.1 |
Note: The data presented in this table is illustrative and based on general principles of medicinal chemistry. It does not represent experimentally verified results for this compound.
Homologation and Heteroatom Insertions
Homologation , the process of extending a carbon chain by a single methylene (B1212753) (-CH₂) unit, can provide valuable SAR insights. nih.gov In the context of this compound, homologation of the acetic acid side chain would result in propanoic acid and butanoic acid derivatives. This extension alters the spatial relationship between the phenyl ring and the acidic group, which can affect how the molecule fits into its target binding site. Generally, there is an optimal distance for this interaction, and increasing or decreasing it can lead to a decrease in activity.
Heteroatom insertions into the side chain can also significantly impact the molecule's properties. For instance, replacing a methylene group with an oxygen atom (an ether linkage) or a nitrogen atom (an amine linkage) can introduce new hydrogen bonding capabilities and alter the conformational flexibility of the side chain. These changes can lead to improved binding affinity and selectivity.
Below is a hypothetical data table showing the effects of homologation and heteroatom insertion on the biological activity of this compound analogues.
| Compound ID | Side Chain Modification | Side Chain | Relative Potency |
| 1 | None | -CH₂COOH | 1.0 |
| 8 | Homologation | -(CH₂)₂COOH | 0.5 |
| 9 | Homologation | -(CH₂)₃COOH | 0.2 |
| 10 | Heteroatom Insertion | -OCH₂COOH | 0.7 |
| 11 | Heteroatom Insertion | -NHCH₂COOH | 0.6 |
Note: The data presented in this table is illustrative and based on general principles of medicinal chemistry. It does not represent experimentally verified results for this compound.
Stereochemical Considerations in Structure-Activity Relationships
For molecules with a chiral center, the three-dimensional arrangement of atoms, or stereochemistry, can have a profound impact on their biological activity. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with different stereoisomers of a drug molecule.
Enantiomeric and Diastereomeric Effects on Biological Potency
The this compound molecule itself is not chiral. However, modifications to the acetic acid side chain, for instance by introducing a substituent on the alpha-carbon, can create a chiral center, leading to the existence of enantiomers (non-superimposable mirror images).
It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, a phenomenon known as eudismic ratio. One enantiomer (the eutomer) may be significantly more potent than the other (the distomer). nih.gov The distomer may be inactive, less active, or in some cases, contribute to undesirable side effects. Therefore, the separation and individual testing of enantiomers are crucial steps in drug development.
If a second chiral center is introduced into the molecule, diastereomers can be formed. Diastereomers have different physical and chemical properties and can also exhibit distinct biological activities. The evaluation of all possible stereoisomers is essential for a complete understanding of the SAR.
Pharmacophore Elucidation for this compound Analogues
Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. patsnap.comfrontiersin.orgnih.gov
Identification of Essential Structural Features for Target Recognition
For a series of active analogues of this compound, a pharmacophore model would aim to define the key features responsible for their interaction with a biological target. Based on the structure of the parent molecule, these features would likely include:
A hydrogen bond acceptor: The carbonyl oxygen of the carboxylic acid.
A hydrogen bond donor/ionizable group: The hydroxyl group of the carboxylic acid.
An aromatic ring: The 3-fluoro-4-butoxyphenyl group.
A hydrophobic feature: The butoxy group.
The spatial arrangement of these features is critical for optimal binding to the target. The fluorine atom on the phenyl ring can also play a role by modulating the electronic properties of the ring and potentially forming specific interactions with the target.
Development of Pharmacophore Models
Pharmacophore models can be developed using two main approaches: ligand-based and structure-based. patsnap.comfrontiersin.org
Ligand-based pharmacophore modeling is used when the three-dimensional structure of the biological target is unknown. This method involves aligning a set of active molecules and identifying the common chemical features that are responsible for their activity. frontiersin.org
Structure-based pharmacophore modeling is employed when the crystal structure of the target protein is available. This approach analyzes the interactions between the target and a known ligand to define the key interaction points within the binding site. nih.gov
Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large virtual databases of compounds to identify new molecules that possess the required features and are therefore likely to be active. This process, known as virtual screening, can significantly accelerate the discovery of new drug candidates.
In Vitro Biological Target Identification and Interaction Studies for 2 4 Butoxy 3 Fluorophenyl Acetic Acid and Its Analogues
Identification of Specific Protein Targets
There is no publicly available information from in vitro screening assays that identifies specific protein targets for 2-(4-Butoxy-3-fluorophenyl)acetic acid.
Characterization of Enzyme Inhibition Mechanisms (in vitro)
Without the initial identification of a specific enzyme target, no studies on the mechanism of inhibition by this compound have been conducted or published.
Receptor Binding Affinity and Selectivity Profiling (in vitro)
Information regarding the receptor binding affinity and selectivity of this compound is not available in the scientific literature. Profiling studies against a range of receptors to determine binding constants (Kᵢ or Kₐ) and assess selectivity have not been published.
Ligand-Receptor Binding Studies
Comprehensive literature searches did not identify specific ligand-receptor binding studies for this compound. However, research on analogous phenylacetic acid derivatives indicates that this class of compounds can interact with various biological targets. For instance, certain phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug (NSAID) diclofenac (B195802) have been shown to bind to specific gamma-hydroxybutyric acid (GHB) sites in rat brain tissue. In one study, the active metabolite of fenbufen, 4-biphenylacetic acid, inhibited the binding of a radiolabeled ligand to these sites with a higher affinity than GHB itself. This suggests that the phenylacetic acid scaffold can serve as a basis for ligands targeting GHB binding sites.
Furthermore, studies on N-substituted analogues of 8-carboxamidocyclazocine, which feature a more complex structure incorporating a phenyl group, have demonstrated high-affinity binding to opioid receptors. nih.gov For example, the N-((4′-phenyl)-phenethyl) analogue showed significant binding to μ and δ opioid receptors. nih.gov While structurally distinct from this compound, these findings illustrate the potential for phenyl-containing structures to interact with specific receptor binding pockets.
Agonist and Antagonist Characterization (in vitro functional assays)
Direct in vitro functional assay data characterizing this compound as an agonist or antagonist is not currently available in the public domain. Research on related compounds, however, provides a context for potential activities. For example, studies on N-substituted alpha-N-normetazocines have explored their agonist and antagonist actions. These compounds, while structurally different, demonstrate how modifications to a core structure can result in varied functional outcomes at specific receptors.
In the broader context of phenylacetic acid derivatives, their well-known anti-inflammatory effects are often mediated by the inhibition of cyclooxygenase (COX) enzymes. This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. While specific functional assay data for the target compound is absent, its structural similarity to known COX inhibitors suggests that this is a plausible mechanism of action.
Molecular Docking and Binding Mode Analysis
Prediction of Ligand-Target Interactions
While no specific molecular docking studies for this compound were found, research on analogous compounds provides predictive insights into potential ligand-target interactions. Molecular docking studies of various phenylacetic acid derivatives have been conducted to explore their binding to the active sites of COX-1 and COX-2 enzymes. These studies are instrumental in predicting the anti-inflammatory potential of new compounds.
For example, docking studies on β-hydroxy-β-arylpropanoic acids, which are structurally related to phenylacetic acids, have shown that these compounds can fit into the catalytic site of COX-2. The interactions often involve hydrogen bonding and hydrophobic interactions with key amino acid residues within the active site. The carboxylate group of the acetic acid moiety is typically crucial for anchoring the ligand within the binding pocket.
The presence of a butoxy group on the phenyl ring of this compound would likely lead to hydrophobic interactions within a corresponding pocket of a target protein. The fluorine atom, being electronegative, could participate in hydrogen bonding or other electrostatic interactions, potentially influencing binding affinity and selectivity.
Elucidation of Active Site Recognition Mechanisms
The active site recognition mechanisms for phenylacetic acid derivatives, particularly in the context of COX enzymes, are relatively well-understood through extensive research on NSAIDs. The general mechanism involves the insertion of the acidic moiety into the active site, where it can interact with key residues such as arginine and tyrosine. The phenyl ring and its substituents then occupy a more hydrophobic channel.
The specific substitutions on the phenyl ring play a critical role in determining the selectivity and potency of inhibition. For instance, the orientation of fluorinated phenyl rings within an active site can be influenced by the formation of favorable interactions, such as those with phenylalanine residues in the aromatic crevice of histone deacetylase 6 (HDAC6). While this is a different target, it highlights the importance of fluorine in modulating binding orientation and affinity.
Based on a comprehensive review of available scientific literature, it is not possible to generate a thorough and scientifically accurate article on "this compound" that strictly adheres to the provided detailed outline. The public domain and scientific databases lack specific research findings and discussions pertaining to this particular compound within the highly specific contexts requested, such as its role as a privileged scaffold, detailed design principles for its analogues, and its specific applications in drug discovery research as outlined.
General information on related concepts like privileged scaffolds, scaffold hopping, and bioisosteric replacement is available. However, the direct application and detailed study of "this compound" in these areas are not documented in the accessible literature. Therefore, fulfilling the request without introducing information that falls outside the explicit scope for this specific compound is not feasible while maintaining the required standards of scientific accuracy and detail.
Medicinal Chemistry Scaffolding and Future Research Directions
Research Gaps and Future Perspectives for 2-(4-Butoxy-3-fluorophenyl)acetic Acid Research
Unexplored Synthetic Avenues
The synthesis of this compound and its derivatives presents opportunities for methodological innovation to enhance efficiency, yield, and structural diversity for medicinal chemistry applications.
Novel Catalytic Systems: While classical synthetic routes to phenylacetic acids are well-established, the application of modern catalytic systems remains an underexplored area for this specific scaffold. Research into palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, on precursors to introduce the butoxy or other functional groups could offer more convergent and flexible synthetic pathways. Furthermore, C-H activation methodologies could provide a more atom-economical approach to functionalize the phenyl ring, potentially leading to novel analogs with unique substitution patterns.
Flow Chemistry and Process Optimization: The transition from batch to continuous flow synthesis for the production of this compound and its derivatives has the potential to improve reaction control, safety, and scalability. Flow chemistry can enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. This approach would be particularly beneficial for multi-step syntheses of more complex derivatives.
Table 1: Potential Synthetic Exploration Strategies
| Synthetic Approach | Potential Advantages | Key Areas of Investigation |
|---|---|---|
| Advanced Catalytic Methods | Increased efficiency, novel analog synthesis | C-H activation, novel cross-coupling partners |
| Flow Chemistry | Improved scalability, safety, and control | Optimization of reaction conditions in continuous flow |
Advanced Computational Approaches
Computational chemistry offers powerful tools to predict the properties and potential biological activities of this compound, thereby guiding synthetic efforts and biological testing.
Molecular Docking and Virtual Screening: The flexible nature of the butoxy group and the electronic influence of the fluorine atom suggest that this scaffold could interact with a variety of biological targets. Molecular docking studies could be employed to virtually screen large libraries of proteins to identify potential binding partners. This could uncover novel therapeutic applications for this compound class. For instance, similar phenylacetic acid derivatives have been investigated for their interactions with enzymes like cyclooxygenases (COX). researchgate.net
Quantum Mechanics (QM) and Molecular Dynamics (MD) Simulations: QM calculations can provide detailed insights into the electronic structure, reactivity, and spectroscopic properties of this compound. MD simulations can be used to study the conformational dynamics of the molecule and its interactions with biological macromolecules, such as proteins or nucleic acids, in a simulated physiological environment. This can help in understanding the mechanism of action at a molecular level.
Table 2: Computational Methodologies for Drug Discovery
| Computational Method | Application to this compound | Expected Outcomes |
|---|---|---|
| Molecular Docking | Virtual screening against protein target libraries | Identification of potential biological targets |
| Quantum Mechanics (QM) | Elucidation of electronic properties and reactivity | Understanding of chemical stability and reactivity |
Novel Biological Target Discovery Strategies
Identifying the biological targets of this compound is crucial for understanding its potential therapeutic applications. A multi-pronged approach combining computational and experimental methods is likely to be most effective.
Phenotypic Screening and Target Deconvolution: A primary strategy would involve phenotypic screening of the compound in various disease-relevant cellular or organismal models. For example, given the structural similarities to anti-inflammatory agents, its effect on inflammatory pathways could be investigated. nih.gov Any observed biological activity would then be followed by target deconvolution techniques, such as chemical proteomics or genetic approaches, to identify the specific molecular target(s) responsible for the effect.
Chemogenomic and Transcriptomic Profiling: High-throughput screening using chemogenomic libraries or transcriptomic profiling (e.g., RNA-Seq) after treating cells with this compound can provide unbiased insights into its mechanism of action. By analyzing the changes in gene expression or the sensitivity of different genetic backgrounds to the compound, potential pathways and targets can be identified.
Fragment-Based Screening and SAR Studies: The this compound scaffold can be used as a starting point for fragment-based drug discovery. By systematically modifying the butoxy, fluoro, and acetic acid moieties, a structure-activity relationship (SAR) can be developed. nih.gov This information is invaluable for optimizing the potency and selectivity of the compound for its identified biological target(s). The presence and position of the fluorine atom, in particular, can significantly impact the potency and pharmacokinetic properties of a molecule. nih.gov
Table 3: Strategies for Biological Target Identification
| Strategy | Description | Potential Therapeutic Areas |
|---|---|---|
| Phenotypic Screening | Testing the compound in disease-relevant models | Inflammation, Oncology, Infectious Diseases |
| Chemical Proteomics | Identifying protein-binding partners directly | Broad applicability depending on identified targets |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
